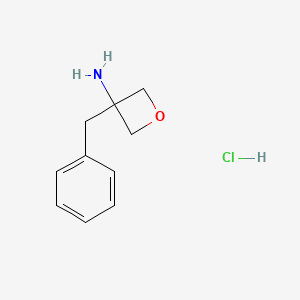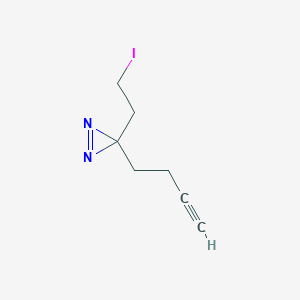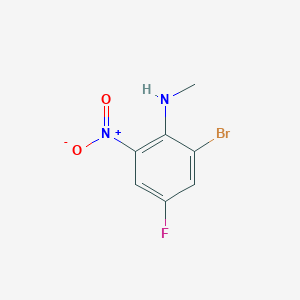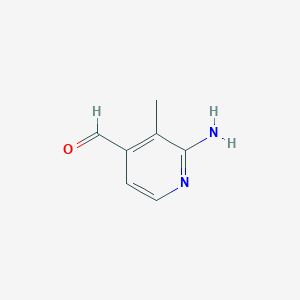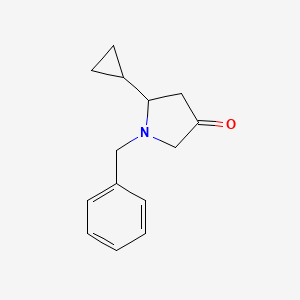![molecular formula C7H16N2 B1381920 1-[(Dimethylamino)methyl]cyclobutan-1-amine CAS No. 1520929-80-9](/img/structure/B1381920.png)
1-[(Dimethylamino)methyl]cyclobutan-1-amine
Overview
Description
“1-[(Dimethylamino)methyl]cyclobutan-1-amine” is an organic compound . It is also known as Cyclobut-DMA or CX516.
Molecular Structure Analysis
The molecular formula of this compound is C7H16N2 . The InChI code is 1S/C7H16N2/c1-9(2)6-7(8)4-3-5-7/h3-6,8H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 128.22 g/mol .Scientific Research Applications
Reactivity with Nucleophiles
Research has explored the reactivity of cyclobutane moieties, such as in 1,3-dimethyl-5-methylenebarbituric acid dimer, towards various nucleophiles. This study contributes to understanding how cyclobutane derivatives, like 1-[(Dimethylamino)methyl]cyclobutan-1-amine, interact with different chemical agents. Such insights are vital for developing new synthetic routes and derivatives in organic chemistry (Sweidan et al., 2017).
Role in DNA Damage Repair Inhibition
A study on 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) showed that it inhibits the repair of cyclobutane dimers in DNA. This research provides a framework for understanding how derivatives of cyclobutane, like 1-[(Dimethylamino)methyl]cyclobutan-1-amine, might impact DNA repair mechanisms. Such knowledge is crucial in the fields of genetics and cancer research (Mori et al., 1993).
Chemical Synthesis and Catalysis
Cyclobutane-containing compounds are pivotal in various chemical syntheses. For instance, research into Rh(II)-catalyzed oxidative amination indicates the potential for cyclobutane derivatives in synthesizing heterocycles, which are vital in pharmaceuticals and organic materials (Pan et al., 2017).
Applications in Pharmacology
In pharmacological contexts, cyclobutane derivatives demonstrate potential in drug development. For instance, studies on dynamin GTPase inhibitors highlight the significance of tertiary dimethylamino-propyl moieties, similar to 1-[(Dimethylamino)methyl]cyclobutan-1-amine, in developing new pharmacological agents (Gordon et al., 2013).
Environmental Applications
Research into carbon dioxide absorption systems using compounds like 2-amino-2-methyl-1-propanol (AMP) has led to the exploration of cyclobutane derivatives in environmental chemistry, particularly in greenhouse gas control (Karlsson et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-[(dimethylamino)methyl]cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)6-7(8)4-3-5-7/h3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTAOOUFJIYVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Dimethylamino)methyl]cyclobutan-1-amine | |
CAS RN |
1520929-80-9 | |
| Record name | 1-[(dimethylamino)methyl]cyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




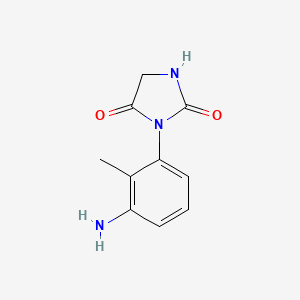
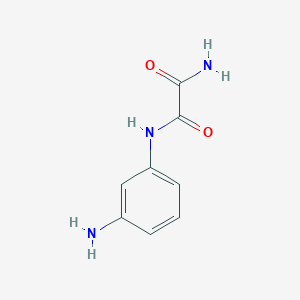

![1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1381846.png)
![5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1381847.png)

![tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1381849.png)
